(2S)-2-amino-3-hydroxy-2-methylbutanoic acid
Description
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m0/s1 |
Clé InChI |
NWZTXAMTDLRLFP-PVPKANODSA-N |
SMILES isomérique |
CC([C@@](C)(C(=O)O)N)O |
SMILES canonique |
CC(C(C)(C(=O)O)N)O |
Origine du produit |
United States |
Méthodes De Préparation
Stepwise Reaction Analysis
-
Hydroxylation of L-Valine :
L-valine undergoes diazotization with nitrous acid () in the presence of sulfuric acid () at 0–5°C, yielding (S)-2-hydroxy-3-methylbutyric acid. This step exploits the inherent chirality of L-valine to establish the hydroxyl group’s stereochemistry. -
Acetylation and Esterification :
The hydroxyl group is protected via acetylation using acetyl chloride () under argon, followed by tert-butyl esterification with DCC () and DMAP () catalysis. This dual protection strategy prevents undesired side reactions in subsequent steps. -
Mitsunobu Reaction for Aminooxy Introduction :
A Mitsunobu reaction with phthalimide (HP) and diethyl azodicarboxylate (DEAD) introduces the aminooxy group at the C2 position. The reaction proceeds at 0–5°C to minimize epimerization, achieving a diastereomeric excess >95%. -
Deprotection and Hydrolysis :
Final deprotection using trifluoroacetic acid () removes the tert-butyl group, followed by alkaline hydrolysis to yield the target compound. The overall yield is 8.4%, with enantiomeric purity confirmed via chiral HPLC.
Racemic Synthesis and Resolution
Isobutyraldehyde-Based Routes
Racemic synthesis methods, as described in ChemBK, utilize isobutyraldehyde () as a precursor:
-
Pathway A : Isobutyraldehyde reacts with hydrogen cyanide () to form hydroxyisobutyronitrile, which is aminated with ammonia () and hydrolyzed to yield racemic 2-amino-3-hydroxy-2-methylbutanoic acid (36–40% yield).
-
Pathway B : Direct synthesis from isobutyraldehyde, sodium cyanide (), and ammonium chloride () under acidic conditions, followed by hydrolysis (49% yield).
Resolution of Racemates
The racemic mixture requires chiral resolution via:
-
Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer.
-
Diastereomeric Salt Formation : Reaction with chiral acids (e.g., tartaric acid) followed by fractional crystallization.
These methods reduce overall yield by 30–50% due to incomplete resolution and purification losses.
Alternative Stereoselective Routes
Benzoyl-Protected Intermediate Synthesis
Patent CN1940080B outlines a route starting from (2R,3S)-2-benzoyl-aminomethyl-3-hydroxy-butyrate. While specifics are limited, the method involves:
-
Stereoinversion : Base-catalyzed epimerization to achieve the (2S,3R) configuration.
-
Catalytic Hydrogenolysis : Removal of the benzoyl group using palladium on carbon ().
This method’s yield and scalability remain undocumented.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Steps | Yield | Enantiomeric Excess | Scalability |
|---|---|---|---|---|---|
| Chiral Pool (L-Valine) | L-Valine | 7 | 8.4% | >99% | Moderate |
| Racemic (Isobutyraldehyde) | Isobutyraldehyde | 3–4 | 36–49% | 50% (pre-resolution) | High |
| Benzoyl-Protected Route | (2R,3S)-Intermediate | Undisclosed | Undisclosed | Undisclosed | Low |
Key Observations :
-
The L-valine route offers superior enantiopurity but suffers from low yield and complex purification.
-
Racemic methods are scalable but necessitate costly resolution steps.
Industrial Production Considerations
Cost-Benefit Analysis
-
Chiral Pool Synthesis : High material costs (L-valine) and multi-step processing limit industrial adoption despite high purity.
-
Racemic Synthesis : Lower precursor costs but higher post-synthesis expenses for resolution.
Process Optimization Strategies
-
Continuous Flow Chemistry : Reduces reaction times for acetylation and Mitsunobu steps.
-
Biocatalysis : Recombinant enzymes could enhance resolution efficiency in racemic routes.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La L-thréonine a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme unité de construction chirale dans la synthèse de molécules organiques complexes.
Biologie : Essentielle pour l’étude de la structure et de la fonction des protéines, ainsi que des voies métaboliques.
Médecine : Étudiée pour son rôle dans le traitement des maladies du foie, des troubles neurologiques et des déficiences immunitaires.
Industrie : Utilisée comme additif alimentaire dans l’alimentation animale pour améliorer la croissance et l’efficacité alimentaire.
Applications De Recherche Scientifique
Chemistry
Threonine serves as a crucial building block in the synthesis of complex molecules and is utilized as a chiral auxiliary in asymmetric synthesis. Its unique stereochemistry allows for the creation of diverse derivatives that can exhibit distinct chemical properties.
Biology
In biological research, threonine plays a role in protein synthesis and is involved in metabolic pathways. It is studied for its interactions with enzymes and receptors, which can influence various physiological processes.
Medicine
Threonine has potential therapeutic applications:
- Enzyme Inhibition: It is being investigated as an inhibitor of specific enzymes, which could lead to new drug developments.
- Peptide-Based Drugs: Threonine derivatives are explored for their role in peptide synthesis, contributing to the development of novel therapeutics.
Case Study 1: Enzyme Interaction
A study demonstrated that threonine derivatives could modulate enzyme activity in metabolic pathways related to amino acid metabolism. The specific interactions were characterized using kinetic assays, revealing potential pathways for therapeutic intervention in metabolic disorders.
Case Study 2: Antimicrobial Activity
Research indicated that certain threonine derivatives exhibited antimicrobial properties against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, showcasing the compound's potential in pharmaceutical applications.
Mécanisme D'action
La L-thréonine exerce ses effets principalement par son incorporation dans les protéines et son rôle dans les voies métaboliques. Elle est impliquée dans la synthèse de la glycine et de la sérine, qui sont importantes pour la production de collagène et la fonction du système nerveux central. La L-thréonine joue également un rôle dans la réponse immunitaire en soutenant la production d’anticorps et d’autres molécules immunitaires.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
N-Boc-(S)-2-Amino-3-hydroxy-3-methylbutanoic Acid (CAS: 102507-13-1)
- Structure: Differs by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl group at C3 instead of C2.
- Molecular Weight : 233.26 g/mol (vs. 133.14 g/mol for the target compound).
- Applications : Used in peptide synthesis as a protected intermediate. The Boc group enhances stability during solid-phase synthesis but requires deprotection for biological activity .
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic Acid (CAS: 101759-72-2)
- Structure: Contains a Boc-protected methylamino group at C2 and a hydroxyl group at C3. Lacks the methyl branch at C4.
- Hazards : Classified as a skin irritant (H315) and respiratory tract irritant (H335), highlighting the impact of N-methylation on toxicity .
(2S)-3-Amino-2-methylpropanoic Acid (CAS: 4249-19-8)
- Structure: A shorter-chain variant (propanoic acid backbone) with amino and methyl groups at C3 and C2, respectively.
Functional Analogues
(2R,3S)-3-Hydroxy-2-methylbutanoic Acid
- Structure: Lacks the amino group but shares the hydroxyl and methyl substituents.
- Synthesis: Prepared via chiral oxazolidinone auxiliaries, a method applicable to the target compound’s enantioselective synthesis .
Methyl (2S)-2-hydroxy-3-methylbutanoate (CAS: MFCD09264168)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Toxicity Profile |
|---|---|---|---|---|---|
| (2S)-2-Amino-3-hydroxy-2-methylbutanoic acid | C₅H₁₁NO₃ | 133.14 | -NH₂, -OH, -CH₃ (C2) | Pharmaceutical intermediates | Low (predicted) |
| N-Boc-(S)-2-Amino-3-hydroxy-3-methylbutanoic acid | C₁₀H₁₉NO₅ | 233.26 | -Boc, -NH₂, -OH, -CH₃ (C3) | Peptide synthesis | Moderate (requires PPE) |
| (2S)-3-Amino-2-methylpropanoic acid | C₄H₉NO₂ | 103.12 | -NH₂, -CH₃ (C2) | Metabolic studies | Low |
| (2R,3S)-3-Hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | 118.13 | -OH, -CH₃ (C2) | Chiral synthon | Not classified |
Research Findings and Key Differences
Stereochemical Impact
- The (2S,3R) configuration in analogues like N-Boc-(S)-2-amino-3-hydroxybutanoic acid () can influence binding affinity in enzyme-active sites, contrasting with the (2S,3S) or (2S,3R) configurations of the target compound .
Metabolic Pathways
- The target compound’s hydroxy and methyl groups may mimic intermediates in leucine or valine catabolism, similar to (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid (CAS: 71698-08-3), a known metabolite in E. coli and mice .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-amino-3-hydroxy-2-methylbutanoic acid, and how can chiral purity be ensured?
- Methodology : Employ stepwise protection/deprotection strategies, such as using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis. Introduce the hydroxy group via stereoselective hydroxylation. Final deprotection under mild acidic conditions preserves stereochemistry.
- Characterization : Confirm enantiomeric purity using chiral HPLC or polarimetry. Validate structural integrity via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Methodology : Derivatize the compound to improve volatility for gas chromatography (GC) analysis. For example, extract the acid from matrices at basic pH to separate it from esters, then derivatize to methyl esters using BF-methanol. Quantify via GC with flame ionization detection (FID) or mass spectrometry (MS) .
- Alternative : Use reversed-phase HPLC with UV detection (210–220 nm) or LC-MS/MS for enhanced sensitivity in physiological samples.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
